molecular formula C5H8FNO3 B8303276 N-(2-fluoroethyl)-N-methyloxamic acid

N-(2-fluoroethyl)-N-methyloxamic acid

Cat. No.: B8303276
M. Wt: 149.12 g/mol
InChI Key: QFYUUIMPMRGCPI-UHFFFAOYSA-N
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Description

N-(2-fluoroethyl)-N-methyloxamic acid is a useful research compound. Its molecular formula is C5H8FNO3 and its molecular weight is 149.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H8FNO3

Molecular Weight

149.12 g/mol

IUPAC Name

2-[2-fluoroethyl(methyl)amino]-2-oxoacetic acid

InChI

InChI=1S/C5H8FNO3/c1-7(3-2-6)4(8)5(9)10/h2-3H2,1H3,(H,9,10)

InChI Key

QFYUUIMPMRGCPI-UHFFFAOYSA-N

Canonical SMILES

CN(CCF)C(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixed solvent comprising 6 ml of methanol and 5 ml of water, there was suspended 1.56 g of N-(2-fluoroethyl)-N-methylmethoxyoxalylamide, then 3.2 g of a 15% aqueous solution of sodium hydroxide was dropwise added, with ice-cooling, to the suspension and then the mixture was stirred for one hour. Concentrated hydrochloric acid was added to the reaction system, the mixture was then extracted with ethyl acetate, the organic phase thus separated was washed with water, dried over magnesium sulfate and then the ethyl acetate was distilled off from the organic phase to thus give, as the target product, 0.94 g (yield: 66%, a solid product) of N-(2-fluoroethyl)-N-methylaminooxamic acid.
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
N-(2-fluoroethyl)-N-methylmethoxyoxalylamide
Quantity
1.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-(2-fluoroethyl)-N-methylaminooxamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-((2-fluoroethyl)(methyl)amino)-2-oxoacetate (1.2 g, 7.36 mmol) in methanol/water (30 mL, 1:1) was added LiOH (0.352 g, 14.71 mmol). The solution was stirred for 2 h. The methanol was removed by concentration and concentrated HCl (2 mL) was added. The solvent was removed and the residue dissolved in CH2Cl2 and filtered. The filtrate was concentrated to give the title compound as an off-white crystalline powder (0.615 g, 56% yield). 1H NMR (400 MHz, CDCl3) δ: 4.47-4.89 (2 H, m) 3.67-4.39 (2 H, m) 3.07-3.60 (3 H, m).
Name
ethyl 2-((2-fluoroethyl)(methyl)amino)-2-oxoacetate
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.352 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
56%

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